molecular formula C20H13NO4 B14650817 2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 54291-74-6

2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14650817
CAS No.: 54291-74-6
M. Wt: 331.3 g/mol
InChI Key: RFTPXEUIUNJVCG-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-(2-hydroxyphenoxy)aniline. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-2H-benzotriazole
  • 2-(2-Hydroxyphenyl)-1H-benzimidazole
  • 2-(2-Hydroxyphenyl)-1H-isoindole

Uniqueness

2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and isoindole groups allows for diverse interactions with other molecules, making it a versatile compound for various applications.

Properties

CAS No.

54291-74-6

Molecular Formula

C20H13NO4

Molecular Weight

331.3 g/mol

IUPAC Name

2-[2-(2-hydroxyphenoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H13NO4/c22-16-10-4-6-12-18(16)25-17-11-5-3-9-15(17)21-19(23)13-7-1-2-8-14(13)20(21)24/h1-12,22H

InChI Key

RFTPXEUIUNJVCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=CC=C4O

Origin of Product

United States

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